molecular formula C10H10N4O2S B12589742 2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12589742
M. Wt: 250.28 g/mol
InChI Key: VLDVIHPFEQNXIG-UHFFFAOYSA-N
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Description

Chemical Structure:
2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (molecular formula: C₁₁H₁₁N₅O₂S) consists of a 1,3,4-oxadiazole core substituted at the 5-position with a 2-pyridinylmethyl group. A sulfanyl (-S-) linker connects the oxadiazole to an acetamide moiety. This structure combines heterocyclic, aromatic, and sulfur-containing groups, enabling diverse biological interactions .

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

2-[[5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C10H10N4O2S/c11-8(15)6-17-10-14-13-9(16-10)5-7-3-1-2-4-12-7/h1-4H,5-6H2,(H2,11,15)

InChI Key

VLDVIHPFEQNXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NN=C(O2)SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting their biological availability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impacts

Functional Group Analysis

  • Oxadiazole vs. Triazole/Thiadiazole :

    • Oxadiazole derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity due to the N-O-N motif, enhancing enzyme inhibition .
    • Triazole-containing analogs (e.g., N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) show improved metabolic stability but reduced antibacterial efficacy .
  • Pyridinylmethyl vs. Indolylmethyl Substituents :

    • Pyridinylmethyl groups (target compound) balance hydrophilicity and aromatic interactions, optimizing solubility and target binding .
    • Indolylmethyl-substituted analogs (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) exhibit enhanced antiproliferative activity but poorer solubility .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Solubility LogP
Target Compound 277.3 DMSO-soluble 1.8
5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol 206.2 Water-insoluble 0.5
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 289.7 DMSO-soluble 2.3
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 378.4 DMSO-soluble 3.1
  • Key Trends :
    • Higher LogP values correlate with increased lipophilicity, improving membrane penetration but risking toxicity.
    • Pyridinylmethyl and thiophene substituents optimize solubility and activity .

Antimicrobial Activity

  • The target compound’s MIC (Minimum Inhibitory Concentration) against S. aureus is 8 µg/mL, outperforming 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol (MIC: 32 µg/mL) .
  • Chlorine-substituted analogs (e.g., 5-chlorothiophene derivative) show broader-spectrum activity, including antifungal effects .

Therapeutic Potential

  • Anticancer : Thiophene- and indole-containing derivatives inhibit cancer cell lines (e.g., MCF-7) via apoptosis induction .
  • Anti-inflammatory : Dimethylphenyl-substituted analogs reduce COX-2 expression by 60% at 10 µM .

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